molecular formula C21H38O8 B034383 Icariside C(1) CAS No. 108906-50-9

Icariside C(1)

Cat. No. B034383
M. Wt: 418.5 g/mol
InChI Key: PFJDJYAPRBPXLV-LSLVLPQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icariside C(1) is a flavonoid compound that is found in the Epimedium genus of plants, commonly known as horny goat weed. This compound has been of great interest to the scientific community due to its potential therapeutic properties. Icariside C(1) has been shown to have various biological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-osteoporotic effects.

Scientific Research Applications

Healthspan Extension

Icariside II, a derivative of icariin, has been identified to extend lifespan and healthspan in C. elegans via the insulin/IGF-1 signaling pathway. It not only enhances stress tolerance and delays age-related decline in movement but also delays the onset of proteotoxicity-induced paralysis, implicating a potential role in age-related disease prevention and healthspan extension (Cai et al., 2011).

Cardiac Remodeling Attenuation

Research indicates that Icariside II can attenuate cardiac remodeling, a significant contributor to heart diseases. The compound achieves this by regulating pathways like Akt, AMPKα, and mTORC, demonstrating potential as a therapeutic agent against cardiac remodeling (Liu et al., 2018).

Vascular Health Enhancement

Icariside C3, closely related to Icariside II, has demonstrated vasorelaxant activity in isolated rat aorta studies, suggesting a potential role in promoting vascular health and possibly managing cardiovascular diseases (Oshimi et al., 2008).

Erectile Function Preservation

Studies have shown that Icariside II can preserve erectile function after cavernous nerve injury by promoting the differentiation of adipose tissue-derived stem cells to Schwann cells, opening avenues for treatment strategies in erectile dysfunction (Zheng et al., 2018).

Anticancer Activities

Multiple studies underscore the potential of Icariside II in cancer therapy. It's reported to induce apoptosis in various cancer cells, inhibit critical cancer-related pathways like AKT/Cyclin E/CDK 2, and enhance the efficacy of conventional cancer drugs, positioning it as a promising compound in cancer treatment strategies (Sun et al., 2019), (Kim et al., 2011), (Kang et al., 2012).

Neuroprotective Effects

Icariside II has also been noted for its neuroprotective effects, particularly against cerebral ischemia-reperfusion injury. It's known to upregulate protective pathways and inhibit detrimental ones, suggesting a potential role in neuroprotective therapy (Gao et al., 2022), (Deng et al., 2016).

properties

CAS RN

108906-50-9

Product Name

Icariside C(1)

Molecular Formula

C21H38O8

Molecular Weight

418.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(6E)-2,10-dihydroxy-2,6,10-trimethyldodeca-6,11-dien-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H38O8/c1-6-21(5,27)11-7-8-13(2)9-10-15(20(3,4)26)29-19-18(25)17(24)16(23)14(12-22)28-19/h6,8,14-19,22-27H,1,7,9-12H2,2-5H3/b13-8+/t14-,15?,16-,17+,18-,19+,21?/m1/s1

InChI Key

PFJDJYAPRBPXLV-LSLVLPQDSA-N

Isomeric SMILES

C/C(=C\CCC(C)(C=C)O)/CCC(C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

SMILES

CC(=CCCC(C)(C=C)O)CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CC(=CCCC(C)(C=C)O)CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O

synonyms

icariside C(1)
icariside C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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